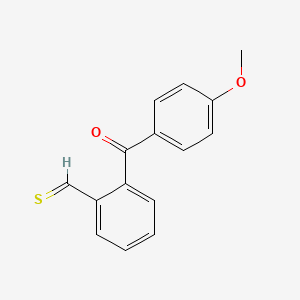

2-(4-Methoxybenzoyl)thiobenzaldehyde

Description

2-(4-Methoxybenzoyl)thiobenzaldehyde is a sulfur-containing aromatic aldehyde characterized by a methoxy-substituted benzoyl group at the 2-position of a thiobenzaldehyde backbone.

The thiobenzaldehyde group introduces unique electronic properties due to sulfur’s lower electronegativity compared to oxygen, which may enhance nucleophilicity and alter binding interactions in biological or catalytic contexts. The methoxy group likely improves solubility in polar organic solvents, a feature observed in structurally related compounds like 4-methoxybenzoyl isothiocyanate derivatives .

Properties

Molecular Formula |

C15H12O2S |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-(4-methoxybenzoyl)thiobenzaldehyde |

InChI |

InChI=1S/C15H12O2S/c1-17-13-8-6-11(7-9-13)15(16)14-5-3-2-4-12(14)10-18/h2-10H,1H3 |

InChI Key |

SQYGFUYWVZOLAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 4-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-(4-Methoxybenzoyl)thiobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxybenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Substituted benzaldehyde derivatives.

Scientific Research Applications

2-(4-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thiourea Derivatives Derived from 4-Methoxybenzoyl Chloride

Structural Basis : Thiourea derivatives synthesized from 4-methoxybenzoyl chloride (e.g., compounds 5–8 in ) share the 4-methoxybenzoyl backbone but replace the thioaldehyde group with thiourea (-NH-CS-NH-) linkages.

Key Findings :

- Antioxidant Activity : Thiourea derivatives demonstrated DPPH radical scavenging activity, with compound 8 (IC₅₀ = 12.3 µM) outperforming others due to dual thiourea moieties and electron-donating substituents .

- Urease Inhibition : Molecular docking revealed that bis-thiourea derivatives (e.g., compound 7) exhibited superior binding to Bacillus pasteurii urease (PDB: 4UBP), attributed to enhanced hydrogen bonding and hydrophobic interactions .

Comparison with 2-(4-Methoxybenzoyl)thiobenzaldehyde :

- The thioaldehyde group in the target compound may offer distinct reactivity for forming thio-Schiff bases or metal complexes, contrasting with thioureas’ hydrogen-bonding capacity.

- The methoxy group’s role in solubility and electronic effects is conserved, but the absence of thiourea’s NH groups could reduce polar interactions in biological systems.

4-Methoxybenzylidene Heterocycles (Compounds 18 and 19)

Structural Basis : Compounds 18 and 19 () incorporate 4-methoxybenzylidene (-CH=C-C₆H₄-OCH₃) groups into imidazo-triazolone and triazepine scaffolds. These structures emphasize the methoxy group’s role in stabilizing conjugated systems.

Key Findings :

Comparison with 2-(4-Methoxybenzoyl)thiobenzaldehyde :

- The thioaldehyde group in the target compound could enable alternative cyclization pathways (e.g., thiazole formation) compared to oxygen-based benzylidenes.

Data Table: Structural and Functional Comparison

*Inferred from methoxy group’s polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.